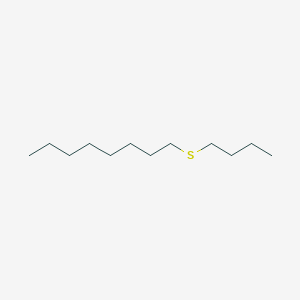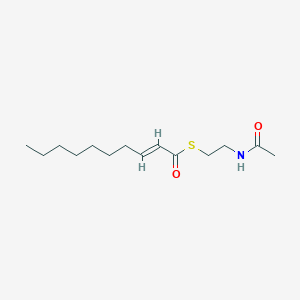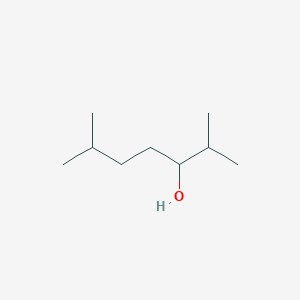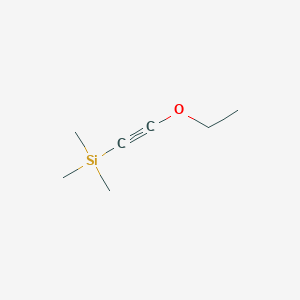
Silane, (ethoxyethynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (ethoxyethynyl)trimethyl-, also known as octadecyldimethyl(3-(trimethoxysilyl)propyl)ammonium chloride, is a chemical compound used in various scientific research applications. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as glass, ceramics, and metals, to enhance their compatibility with organic materials. The purpose of
Mécanisme D'action
The mechanism of action of silane, (ethoxyethynyl)trimethyl-, is based on its ability to form covalent bonds with the surface of inorganic materials. The ethoxyethynyl group reacts with the surface hydroxyl groups of the inorganic material, while the trimethylsilyl group provides a hydrophobic barrier that prevents the penetration of water molecules. This results in a modified surface that is more compatible with organic materials.
Effets Biochimiques Et Physiologiques
Silane, (ethoxyethynyl)trimethyl-, is not intended for use in biochemical or physiological applications. Therefore, there is limited information available on its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using silane, (ethoxyethynyl)trimethyl-, in lab experiments is its ability to modify the surface of inorganic materials, which can improve the compatibility and performance of organic materials. It is also relatively easy to use and can be applied to a wide range of materials. However, there are some limitations to its use, such as its sensitivity to moisture and the need for careful handling due to its toxicity.
Orientations Futures
There are several future directions for the use of silane, (ethoxyethynyl)trimethyl-, in scientific research. One area of interest is the development of new synthesis methods that can improve the purity and yield of the final product. Another area is the exploration of new applications for silane, (ethoxyethynyl)trimethyl-, such as in the synthesis of functionalized nanoparticles for biomedical applications. Additionally, there is a need for further research on the toxicity and environmental impact of silane, (ethoxyethynyl)trimethyl-, to ensure its safe use in scientific research.
Méthodes De Synthèse
Silane, (ethoxyethynyl)trimethyl-, can be synthesized by reacting ethoxyethynyltrimethyltin with trimethoxysilane in the presence of a catalyst, such as palladium on carbon. The reaction produces silane, (ethoxyethynyl)trimethyl-, as well as tin oxide and methanol as byproducts. The purity of the final product can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
Silane, (ethoxyethynyl)trimethyl-, is widely used in scientific research for its ability to modify the surface of inorganic materials. It can be used to improve the adhesion, wetting, and dispersibility of organic materials on inorganic surfaces, which is essential for many applications, such as coatings, adhesives, and composites. It is also used in the synthesis of nanoparticles, where it can be used to functionalize the surface of the particles and improve their stability and dispersion.
Propriétés
Numéro CAS |
1000-62-0 |
|---|---|
Nom du produit |
Silane, (ethoxyethynyl)trimethyl- |
Formule moléculaire |
C7H14OSi |
Poids moléculaire |
142.27 g/mol |
Nom IUPAC |
2-ethoxyethynyl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-5-8-6-7-9(2,3)4/h5H2,1-4H3 |
Clé InChI |
FKMCADCEOYUAFV-UHFFFAOYSA-N |
SMILES |
CCOC#C[Si](C)(C)C |
SMILES canonique |
CCOC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



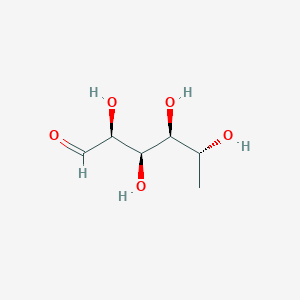
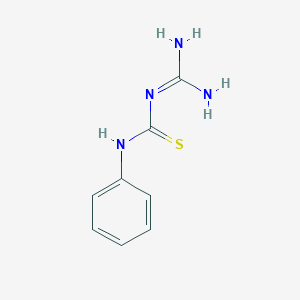
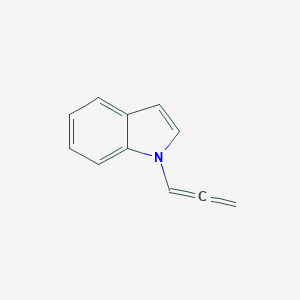
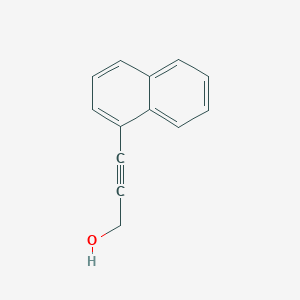
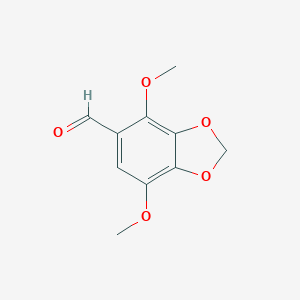
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
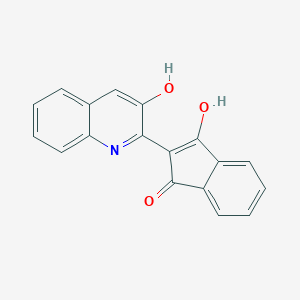
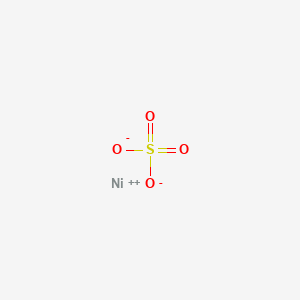
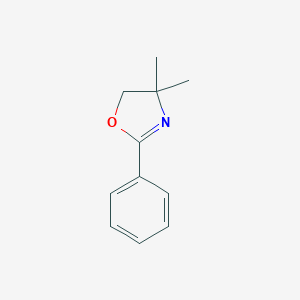
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)
